O-(4-Methoxybenzyl)hydroxylamine O-(4-Methoxybenzyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 21038-22-2
VCID: VC2316065
InChI: InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3
SMILES: COC1=CC=C(C=C1)CON
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

O-(4-Methoxybenzyl)hydroxylamine

CAS No.: 21038-22-2

Cat. No.: VC2316065

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

O-(4-Methoxybenzyl)hydroxylamine - 21038-22-2

Specification

CAS No. 21038-22-2
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name O-[(4-methoxyphenyl)methyl]hydroxylamine
Standard InChI InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3
Standard InChI Key MVSMBIBGGPSEHQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CON
Canonical SMILES COC1=CC=C(C=C1)CON

Introduction

Chemical Structure and Properties

O-(4-Methoxybenzyl)hydroxylamine, also known by its IUPAC name O-[(4-methoxyphenyl)methyl]hydroxylamine, is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . The structure features a hydroxylamine group (–ONH2) attached to a 4-methoxybenzyl unit, creating a compound with both nucleophilic nitrogen and oxygen atoms that contribute to its chemical reactivity.

Physical and Chemical Properties

The compound is typically obtained as a solid at room temperature and is often used in its hydrochloride salt form for improved stability and handling. The hydrochloride salt (C8H11NO2·HCl) has a molecular weight of 189.64 g/mol and appears as a white solid .

Table 1: Key Physical and Chemical Properties of O-(4-Methoxybenzyl)hydroxylamine

PropertyValue
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Physical StateSolid
ColorWhite (as hydrochloride salt)
Melting PointNot specified in available data
SolubilitySoluble in polar organic solvents
SMILES NotationCOC1=CC=C(C=C1)CON
InChI KeyMVSMBIBGGPSEHQ-UHFFFAOYSA-N

Chemical Identifiers

The compound is registered with various chemical identifiers that facilitate its identification across scientific databases and literature .

Table 2: Chemical Identifiers for O-(4-Methoxybenzyl)hydroxylamine

Identifier TypeValue
CAS Number21038-22-2
PubChem CID120426
Standard InChIInChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3
Canonical SMILESCOC1=CC=C(C=C1)CON

Synthesis and Preparation

The synthesis of O-(4-Methoxybenzyl)hydroxylamine typically involves the reaction of 4-methoxybenzyl chloride with hydroxylamine. This reaction follows well-established organic chemistry protocols for the preparation of alkyl hydroxylamine derivatives.

Synthetic Routes

A common synthetic approach involves:

  • Reaction of 4-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base

  • Purification of the resulting product through crystallization or extraction techniques

  • Conversion to the hydrochloride salt form by treatment with hydrochloric acid when needed

Alternative synthetic methods may also be employed, depending on the specific requirements and available starting materials. The hydrochloride salt form (CAS 876-33-5) is often preferred for practical applications due to its improved stability .

Applications and Uses

O-(4-Methoxybenzyl)hydroxylamine has found numerous applications across different fields of chemistry, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Research and Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceutical compounds. It is employed in the development of various drug candidates and active pharmaceutical ingredients due to its ability to form stable derivatives and participate in selective transformations .

Organic Synthesis Applications

In organic synthesis, O-(4-Methoxybenzyl)hydroxylamine is utilized for several key transformations:

  • Formation of oximes when reacted with carbonyl compounds

  • Introduction of the hydroxylamine functional group into complex molecules

  • Serving as a protection group for certain functional groups during multistep syntheses

  • Acting as a nucleophile in various reaction schemes, capitalizing on its electron-rich nitrogen atom

One notable application is in the synthesis of Lycopodium alkaloids, as demonstrated in the total synthesis of (+)-Sieboldine A, where it serves as a protecting group for hydroxylamines .

Structural Comparison with Related Compounds

O-(4-Methoxybenzyl)hydroxylamine shares structural similarities with several other compounds, but possesses unique features that distinguish it from these analogs.

Table 3: Comparison of O-(4-Methoxybenzyl)hydroxylamine with Related Compounds

CompoundStructure TypeDistinctive FeaturesApplications
O-(4-Methoxybenzyl)hydroxylamineHydroxylamine derivativeMethoxy substitution at para positionPharmaceutical intermediates, organic synthesis
O-BenzylhydroxylamineHydroxylamine derivativeLacks methoxy groupSimilar applications but different reactivity profile
N-HydroxyphthalimideHydroxamic acid derivativeDifferent core structureUsed as a reagent in organic synthesis
O-(3-Methoxybenzyl)hydroxylamineHydroxylamine derivativeMethoxy at meta positionDifferent biological activity profile
N-benzyl-O-(4-methoxybenzyl)hydroxylamineSubstituted hydroxylamineAdditional benzyl group on nitrogenMore complex applications in synthesis

The specific methoxy substitution at the para position contributes to the compound's unique properties and applications.

Research Applications and Studies

Role in Pharmaceutical Development

Research indicates that O-(4-Methoxybenzyl)hydroxylamine exhibits potential biological activity that may be relevant to pharmaceutical development. In particular, derivatives of this compound have shown promise as inhibitors of certain enzymes, though further studies are needed to fully characterize these effects.

Applications in Total Synthesis

The compound has been utilized in the total synthesis of complex natural products. For example, in the synthesis of (+)-Sieboldine A, a Lycopodium alkaloid, O-(4-Methoxybenzyl)hydroxylamine derivatives were employed as protecting groups for hydroxylamine functionalities. This application demonstrates the utility of the compound in complex synthetic sequences .

In this synthesis, researchers observed that when attempting to remove the Boc group from hydroxylamine side chains with TFA at room temperature in CH2Cl2, substantial cleavage of the N–O bond occurred. This unexpected reactivity provided insights into the behavior of protected hydroxylamines under acidic conditions .

Furthermore, the research showed that the p-methoxybenzyl (PMB) group could be used to mask the hydroxylamine oxygen in certain synthetic intermediates, highlighting additional versatility of this functional group .

Physical and Chemical Reactivity

O-(4-Methoxybenzyl)hydroxylamine displays characteristic reactivity patterns associated with hydroxylamine derivatives. The nucleophilic nitrogen atom allows it to react effectively with electrophilic carbon centers, making it useful for various transformations in organic synthesis.

The general mechanism by which the compound participates in reactions typically involves:

  • Nucleophilic attack by the hydroxylamine nitrogen on electrophilic substrates

  • Formation of stable adducts, particularly with carbonyl groups

  • Subsequent transformations depending on reaction conditions

These reactivity patterns explain the compound's utility in various synthetic applications, particularly in the pharmaceutical and fine chemicals industries.

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